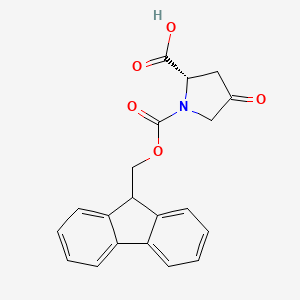

Fmoc-L-Pro(4-Keto)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-L-Pro(4-Keto)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-proline-4-keto, is a derivative of proline, an amino acid. This compound is commonly used in peptide synthesis due to its unique structural properties, which allow for the introduction of a keto group at the fourth position of the proline ring. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Pro(4-Keto)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Oxidation of the Proline Ring: The protected L-proline is then subjected to oxidation to introduce the keto group at the fourth position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process, allowing for efficient synthesis of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-L-Pro(4-Keto)-OH can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of alcohols.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Introduction to Fmoc-L-Pro(4-Keto)-OH

This compound, also known as 9-fluorenylmethyloxycarbonyl-L-proline-4-keto, is a derivative of the amino acid proline. This compound features a keto group at the fourth position of the proline ring and is commonly utilized in peptide synthesis due to its unique structural properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group enhances its suitability for solid-phase peptide synthesis, allowing for selective modifications during the synthesis process.

Biological Applications

Enzyme Mechanisms and Protein Interactions

this compound is employed in studying enzyme mechanisms and protein interactions. The keto group can act as a reactive site for covalent modifications, enabling researchers to investigate the dynamics of enzyme-substrate interactions and protein folding pathways. This capability is particularly valuable in understanding diseases where protein misfolding is implicated.

Medicinal Chemistry

Drug Development

This compound has garnered attention in drug development, particularly in designing enzyme inhibitors and bioactive compounds. The introduction of the keto group allows for enhanced reactivity, which can be exploited to create potent inhibitors targeting specific enzymes involved in disease pathways.

Industrial Applications

Peptide Synthesis

In industrial settings, this compound is utilized for synthesizing specialized peptides and proteins. Its ability to introduce a reactive keto group facilitates the production of peptides with specific functional groups, which are essential in various applications within biotechnology and pharmaceuticals.

Case Study 1: Enzyme Inhibition Studies

In a study published by researchers investigating enzyme inhibition properties, this compound was used to synthesize peptidomimetic inhibitors. These inhibitors demonstrated significant activity against target enzymes, highlighting the compound's utility in developing therapeutics aimed at modulating enzymatic activity .

Case Study 2: Solid-Phase Peptide Synthesis

Another research effort focused on solid-phase peptide synthesis using this compound as a building block. The study confirmed that peptides synthesized with this compound exhibited enhanced stability and reactivity due to the presence of the keto group, facilitating further modifications that are crucial for biological activity .

Case Study 3: Protein Interaction Studies

A recent investigation utilized this compound to explore protein interactions under oxidative stress conditions. The findings revealed that peptides containing this compound were able to effectively model oxidative modifications observed in various diseases, providing insights into potential therapeutic strategies .

Mécanisme D'action

The mechanism of action of Fmoc-L-Pro(4-Keto)-OH primarily involves its ability to introduce a reactive keto group into peptides and proteins. This keto group can participate in various chemical reactions, including covalent modifications and cross-linking, which can alter the structure and function of the target molecules. The Fmoc protecting group ensures that the amino group remains protected during these reactions, allowing for selective modification of the keto group.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-Proline: Lacks the keto group at the fourth position, making it less reactive in certain chemical reactions.

Boc-L-Pro(4-Keto)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group, which can affect its reactivity and suitability for certain synthetic applications.

Ac-L-Pro(4-Keto)-OH: Contains an acetyl (Ac) protecting group, which offers different protection and deprotection conditions compared to Fmoc.

Uniqueness

Fmoc-L-Pro(4-Keto)-OH is unique due to the presence of both the Fmoc protecting group and the keto group at the fourth position of the proline ring. This combination allows for selective and efficient synthesis of peptides and proteins with specific functional groups, making it a valuable tool in peptide chemistry and related fields.

Activité Biologique

Fmoc-L-Pro(4-Keto)-OH is a derivative of proline that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a keto group at the 4-position of proline, exhibits various biological properties that can be leveraged in drug development and therapeutic applications.

Chemical Structure and Properties

This compound, or N-(9-fluorenylmethoxycarbonyl)-L-proline-4-keto, is a modified amino acid. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group during peptide synthesis, allowing for selective reactions at the amino acid's functional groups. The keto modification at the 4-position alters the electronic properties and sterics of the molecule, which can influence its interactions with biological targets.

1. Enzyme Inhibition

Research indicates that proline derivatives, including this compound, can modulate enzyme activity. Specifically, these compounds may act as inhibitors for certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications to proline can enhance binding affinity to enzymes, potentially leading to effective inhibition.

2. Receptor Binding

The structural changes introduced by the keto group can affect how this compound interacts with various receptors. This compound has been evaluated for its ability to bind to specific receptors involved in neurotransmission and hormonal regulation. Enhanced receptor binding can lead to increased biological activity and efficacy in therapeutic contexts.

3. Antimicrobial Activity

Preliminary studies have suggested that derivatives of proline, including those with keto modifications, exhibit antimicrobial properties. This activity is particularly relevant in the context of developing new antibiotics or antifungal agents, especially against strains resistant to conventional treatments .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Study on Enzyme Interaction : A study demonstrated that proline derivatives could inhibit enzymes such as proteases and kinases, which are critical in various diseases including cancer . The keto modification was found to enhance inhibitory activity compared to unmodified proline.

- Receptor Binding Affinity : Research indicated that this compound showed increased affinity for certain G-protein coupled receptors (GPCRs), which are pivotal in cell signaling pathways. This affinity suggests potential applications in drug design targeting these receptors.

- Antimicrobial Efficacy : In vitro tests revealed that this compound demonstrated significant antibacterial activity against Gram-positive bacteria. This finding supports further investigation into its potential as a novel antimicrobial agent .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-11H2,(H,23,24)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDIUNABQLYFNA-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.